molecular formula C21H25BrN2O3S B300949 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide

Número de catálogo B300949
Peso molecular: 465.4 g/mol
Clave InChI: JQKRXBYEDFPFMD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of physiological effects.

Mecanismo De Acción

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 is a potent activator of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in a wide range of physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By activating sGC, 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 increases the production of cGMP, which in turn leads to the physiological effects associated with this compound.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation in various blood vessels, including the pulmonary arteries, which makes it a potential therapeutic agent for the treatment of pulmonary hypertension. It has also been shown to inhibit platelet aggregation, which may be beneficial in the treatment of thrombosis. In addition, 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 has been shown to relax smooth muscle cells in various tissues, including the corpus cavernosum, which makes it a potential therapeutic agent for the treatment of erectile dysfunction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 is its high potency and selectivity for sGC. This makes it a useful tool compound for studying the role of sGC in various physiological processes. However, one of the limitations of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 is its relatively short half-life in vivo, which may limit its potential therapeutic applications.

Direcciones Futuras

There are a number of potential future directions for research on 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272. One area of interest is the development of more potent and selective sGC activators, which may have greater therapeutic potential. Another area of interest is the investigation of the potential use of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro. Finally, the role of sGC in various physiological processes is still not fully understood, and further research is needed to elucidate the mechanisms underlying the effects of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 and other sGC activators.

Métodos De Síntesis

The synthesis of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine, followed by the reaction of the resulting product with 3-methylphenylacetic acid. The final product is obtained after purification through column chromatography. The synthesis method has been described in detail in a number of publications, including a patent application filed by Bayer AG.

Aplicaciones Científicas De Investigación

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications, including the treatment of pulmonary hypertension, erectile dysfunction, and heart failure. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 has been used as a tool compound to study the role of sGC in various physiological processes.

Propiedades

Nombre del producto

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide

Fórmula molecular

C21H25BrN2O3S

Peso molecular

465.4 g/mol

Nombre IUPAC

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H25BrN2O3S/c1-16-6-5-7-18(14-16)23-21(25)15-24(19-8-3-2-4-9-19)28(26,27)20-12-10-17(22)11-13-20/h5-7,10-14,19H,2-4,8-9,15H2,1H3,(H,23,25)

Clave InChI

JQKRXBYEDFPFMD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

SMILES canónico

CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.